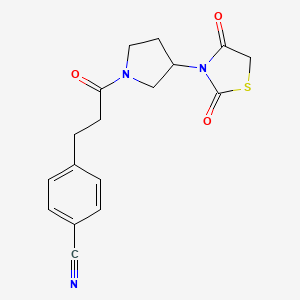
4-(3-(3-(2,4-Dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(3-(2,4-Dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(3-(3-(2,4-Dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile is a synthetic organic compound that belongs to the class of heterocyclic compounds. Its complex structure includes a dioxothiazolidine moiety, a pyrrolidine ring, and a benzonitrile group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug development targeting various pathways.
Chemical Structure and Properties
The molecular formula of this compound is C17H17N3O3S, with a molecular weight of 343.4 g/mol. The compound's structure can be represented as follows:
The mechanism of action for this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions within biological systems, making this compound suitable for further pharmacological studies.
Proposed Mechanisms:
- Enzyme Inhibition : The thiazolidine ring may interact with enzymes, potentially inhibiting their activity.
- Receptor Modulation : The pyrrolidine ring could enhance binding affinity to various receptors, while the benzonitrile group may participate in hydrogen bonding and π-π stacking interactions.
Antidiabetic Properties
Research indicates that compounds similar to this compound show promise as antidiabetic agents. For instance, derivatives of thiazolidinediones have been reported to exhibit significant α-glucosidase inhibition activity.
Case Study:
In vitro studies demonstrated that related compounds exhibited IC50 values lower than the standard drug acarbose, indicating their potential as more effective α-glucosidase inhibitors .
Binding Assays
Binding assays conducted on similar compounds have shown strong affinities for target enzymes. For example, molecular docking studies revealed that certain derivatives formed stable interactions with active site residues of α-glucosidase.
| Compound | IC50 Value (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|
| Compound A | 286.39 ± 17.67 | Acarbose | 475.65 ± 18.88 |
This table illustrates the superior inhibitory activity of the test compound compared to established drugs.
Pharmacological Applications
The potential applications of this compound extend beyond diabetes treatment:
- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Research is ongoing to explore its anti-inflammatory potential.
- Cancer Therapeutics : Investigations into its anticancer properties are also underway.
属性
IUPAC Name |
4-[3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c18-9-13-3-1-12(2-4-13)5-6-15(21)19-8-7-14(10-19)20-16(22)11-24-17(20)23/h1-4,14H,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYQDQFOELVHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














